![molecular formula C14H15BrN2O4 B14593157 N-[(2-Bromoethoxy)carbonyl]-L-tryptophan CAS No. 61445-19-0](/img/structure/B14593157.png)
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan is a synthetic derivative of the amino acid L-tryptophan. This compound is characterized by the presence of a bromoethoxycarbonyl group attached to the nitrogen atom of the tryptophan molecule. The addition of this functional group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-tryptophan typically involves the reaction of L-tryptophan with 2-bromoethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds via nucleophilic substitution, where the amino group of L-tryptophan attacks the carbonyl carbon of 2-bromoethyl chloroformate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Amines or thiols in anhydrous solvents, room temperature to reflux.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with the bromoethoxy group converted to hydroxyl or alkyl groups.
Substitution: Substituted derivatives with the bromoethoxy group replaced by nucleophiles.
科学研究应用
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxycarbonyl group can modulate the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways.
相似化合物的比较
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan can be compared with other similar compounds, such as:
- N-[(2-Bromoethoxy)carbonyl]-L-alanine
- N-[(2-Bromoethoxy)carbonyl]-L-isoleucine
Uniqueness
The uniqueness of this compound lies in its specific functional group and its interactions with biological molecules. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the presence of the tryptophan moiety.
List of Similar Compounds
- N-[(2-Bromoethoxy)carbonyl]-L-alanine
- N-[(2-Bromoethoxy)carbonyl]-L-isoleucine
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
61445-19-0 |
|---|---|
分子式 |
C14H15BrN2O4 |
分子量 |
355.18 g/mol |
IUPAC 名称 |
(2S)-2-(2-bromoethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15BrN2O4/c15-5-6-21-14(20)17-12(13(18)19)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI 键 |
WAKPNICAYXEYAU-LBPRGKRZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OCCBr |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



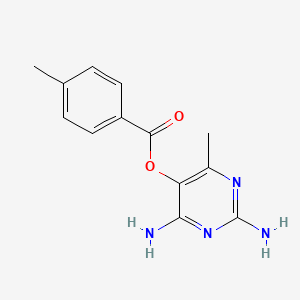
![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)
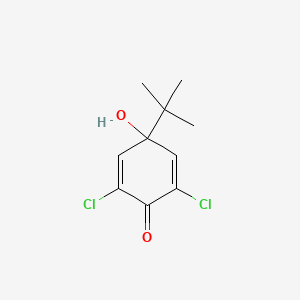
![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)
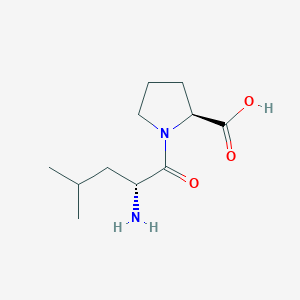
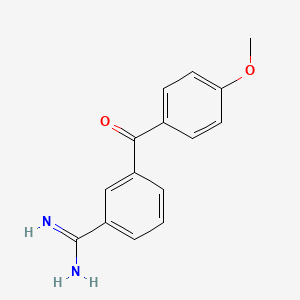

![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)

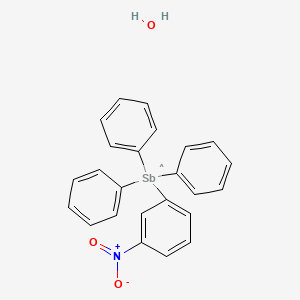
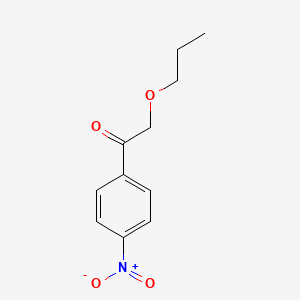
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
